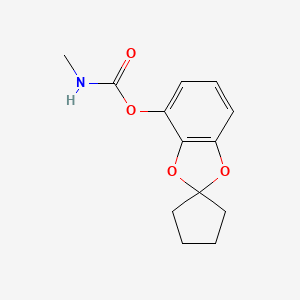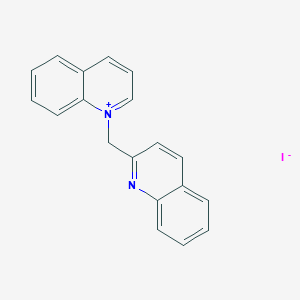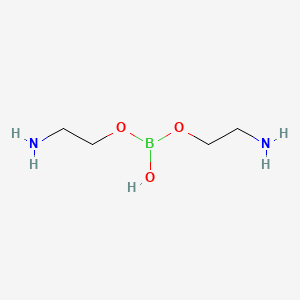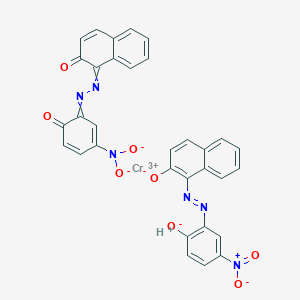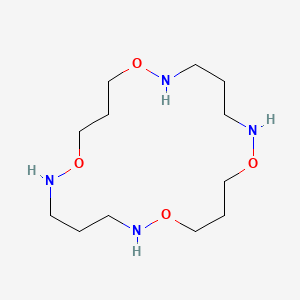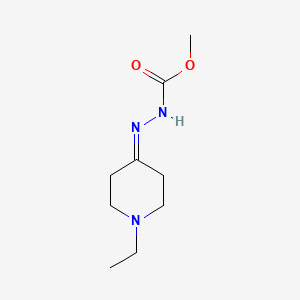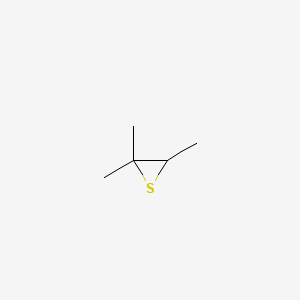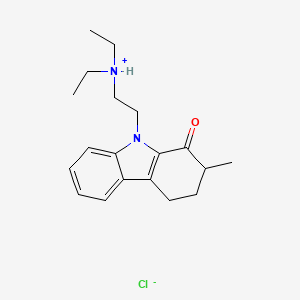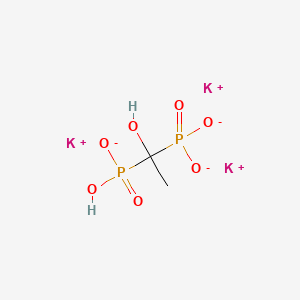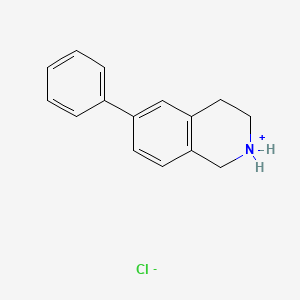
Tri-o-cresyl thiophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tri-o-cresyl thiophosphate is an organophosphorus compound with the molecular formula C21H21O3PS. It is a derivative of phosphoric acid where three cresyl groups (methylphenyl) are bonded to a thiophosphate group. This compound is known for its use as a lubricant additive, particularly in high-temperature and high-pressure environments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tri-o-cresyl thiophosphate can be synthesized through the reaction of phosphorus oxychloride with o-cresol in the presence of a base. The reaction typically proceeds as follows:
-
Phosphorus Oxychloride and o-Cresol Reaction:
- Reaction:
POCl3+3C7H8O→(C7H7O)3PO+3HCl
- Product: Tri-o-cresyl phosphate.
Reactants: Phosphorus oxychloride (POCl3) and o-cresol (C7H8O).
Conditions: The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
- Reaction:
-
Conversion to this compound:
- Reactants: Tri-o-cresyl phosphate and a sulfurizing agent such as phosphorus pentasulfide (P2S5).
- Conditions: The reaction is typically carried out under reflux conditions.
- Reaction:
(C7H7O)3PO+P2S5→(C7H7O)3PS+P2O5
- Product: this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions:
-
Oxidation:
- Reagents: Hydrogen peroxide (H2O2) or other oxidizing agents.
- Conditions: Mild to moderate temperatures.
- Products: Oxidized derivatives such as phosphates and sulfoxides.
-
Reduction:
- Reagents: Reducing agents like lithium aluminum hydride (LiAlH4).
- Conditions: Anhydrous conditions.
- Products: Reduced derivatives such as phosphines and thiols.
-
Substitution:
- Reagents: Halogenating agents like thionyl chloride (SOCl2).
- Conditions: Anhydrous conditions.
- Products: Substituted derivatives such as chlorophosphates.
Common Reagents and Conditions:
- Oxidation: Hydrogen peroxide, moderate temperatures.
- Reduction: Lithium aluminum hydride, anhydrous conditions.
- Substitution: Thionyl chloride, anhydrous conditions.
Major Products:
- Oxidation: Phosphates, sulfoxides.
- Reduction: Phosphines, thiols.
- Substitution: Chlorophosphates .
Applications De Recherche Scientifique
Tri-o-cresyl thiophosphate has a wide range of applications in scientific research:
-
Chemistry:
- Used as a reagent in organic synthesis.
- Acts as a catalyst in certain chemical reactions.
-
Biology:
- Studied for its effects on enzyme inhibition, particularly acetylcholinesterase.
- Used in toxicology studies to understand its impact on biological systems.
-
Medicine:
- Investigated for its potential therapeutic applications, including its role as an enzyme inhibitor.
- Studied for its toxicological effects and potential antidotes.
-
Industry:
- Widely used as a lubricant additive in high-temperature and high-pressure environments.
- Acts as an anti-wear and extreme pressure additive in lubricants for machinery and engines .
Mécanisme D'action
The mechanism of action of tri-o-cresyl thiophosphate involves its interaction with metal surfaces and biological molecules:
-
Lubricant Additive:
- Forms a protective film on metal surfaces, reducing friction and wear.
- The film is composed of phosphate and thiophosphate groups that bond to the metal surface.
-
Enzyme Inhibition:
- Inhibits acetylcholinesterase by phosphorylating the active site serine residue.
- This prevents the breakdown of acetylcholine, leading to an accumulation of the neurotransmitter and subsequent neurotoxic effects .
Comparaison Avec Des Composés Similaires
-
Tri-o-cresyl phosphate (TOCP):
- Similar structure but lacks the sulfur atom.
- Used as a flame retardant and plasticizer.
-
Triphenyl phosphate (TPP):
- Contains phenyl groups instead of cresyl groups.
- Used as a flame retardant and plasticizer.
-
Zinc dialkyldithiophosphate (ZDDP):
- Contains zinc and alkyl groups.
- Used as a lubricant additive with anti-wear properties.
Uniqueness:
Propriétés
Numéro CAS |
631-45-8 |
|---|---|
Formule moléculaire |
C21H21O3PS |
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
tris(2-methylphenoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C21H21O3PS/c1-16-10-4-7-13-19(16)22-25(26,23-20-14-8-5-11-17(20)2)24-21-15-9-6-12-18(21)3/h4-15H,1-3H3 |
Clé InChI |
RJDVGKCBHFINOK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1OP(=S)(OC2=CC=CC=C2C)OC3=CC=CC=C3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bis[(2-chlorophenyl)methyl]-dimethylazanium](/img/structure/B13758613.png)
![[2-(1-Imidazol-1-ylethyl)-4-(2-phenylethyl)phenyl]methanol](/img/structure/B13758617.png)
